molecular formula C15H17N5O3 B2518396 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide CAS No. 2097931-41-2

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide

Cat. No. B2518396
CAS RN: 2097931-41-2
M. Wt: 315.333
InChI Key: WQEYDOIRSOTGCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel compounds often involves multi-step reactions starting from readily available precursors. In the case of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, the process begins with 4-hydroxy coumarin, which is converted to ethyl 2-(2-oxo-2H-chromen-4-yloxy)propanoate. This intermediate is then hydrolyzed and subsequently reacted with various substituted amines to yield the final products . Although the compound , "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide," is not explicitly mentioned, the described method provides insight into the type of synthetic routes that could be employed for its production, involving the formation of amide bonds and the use of heterocyclic amines.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and interactions. For some of the synthesized N-substituted propanamide derivatives, single crystal X-ray diffraction studies have confirmed their structures . These structural analyses are essential for verifying the expected molecular geometry and for guiding further modifications to optimize biological activity.

Chemical Reactions Analysis

The synthesized compounds are evaluated for their biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes. The COX inhibitory properties are determined in vitro, which involves assessing the compounds' ability to prevent the enzyme from converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The chemical interactions between the inhibitors and the COX enzymes can be further explored through docking studies, which simulate how the compounds fit into the enzyme's active site.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are critical for the compound's efficacy as a drug, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. While the papers provided do not detail the physical and chemical properties of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide," such analyses would typically include measurements of solubility, melting point, and partition coefficient (log P), as well as stability studies under various conditions .

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory and Analgesic Applications : Researchers have synthesized a series of compounds using related chemical structures for potential anti-inflammatory and analgesic activities. These compounds were evaluated against standard drugs like Prednisolone® for their anti-inflammatory properties, showing comparable efficacy in certain cases (Amr et al., 2007). Additionally, compounds with modifications in the pyrimidine and oxazinone derivatives demonstrated potential analgesic, anticonvulsant, and antiparkinsonian activities (Amr et al., 2003).

  • Antiviral Applications : Certain derivatives have been synthesized with the aim of exploring antiviral activities. These compounds were assessed for their efficacy against various viruses, highlighting the potential of related chemical structures in antiviral drug development (Holý et al., 2002).

  • Antimicrobial Applications : The synthesis of new derivatives also explored their potential as antimicrobial agents. Compounds derived from similar chemical frameworks were tested for their antibacterial and antifungal activities, with some showing promising results compared to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

  • Antioxidant Applications : Derivatives synthesized from the base chemical structure have been evaluated for their antioxidant properties. Certain compounds demonstrated significant antioxidant activity, highlighting the potential application of these molecules in combating oxidative stress (El‐Badawy et al., 2021).

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-8-7-12(21)17-15(16-8)18-14(23)9(2)20-13(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,3-4H2,1-2H3,(H2,16,17,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEYDOIRSOTGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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